molecular formula C16H24ClNO6 B5002578 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Cat. No.: B5002578
M. Wt: 361.8 g/mol
InChI Key: FKHFVUNXKKPRJO-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of a phenoxy group substituted with chlorine and methyl groups, an amine group, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine typically involves the following steps:

    Formation of the phenoxy intermediate: Reacting 4-chloro-2-methylphenol with an appropriate alkylating agent.

    Amination: Introducing the amine group through a nucleophilic substitution reaction.

    Oxalic acid addition: Combining the amine with oxalic acid to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems may be used for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions may target the phenoxy group or the oxalic acid moiety.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles.

Major Products

    Oxidation products: Oxidized amine derivatives.

    Reduction products: Reduced phenoxy or oxalic acid derivatives.

    Substitution products: Substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for therapeutic properties or as a drug candidate.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-2-methylphenoxy)-N-(2-ethyl)butan-1-amine
  • 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine
  • 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; hydrochloride

Uniqueness

The presence of the oxalic acid moiety and the specific substitution pattern on the phenoxy group may confer unique chemical and biological properties to 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-12-11-13(15)5-6-14(12)18-9-4-3-7-16-8-10-17-2;3-1(4)2(5)6/h5-6,11,16H,3-4,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHFVUNXKKPRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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